Selective iNOS Inhibition
N1-Benzyl-4-nitro-1,2-benzenediamine demonstrates selective inhibition of inducible nitric oxide synthase (iNOS) with an EC50 of 290 nM, while exhibiting negligible activity against endothelial NOS (eNOS, EC50 >100,000 nM) and moderate inhibition of neuronal NOS (nNOS, EC50 6,800 nM) [1]. This selectivity profile contrasts sharply with non-selective NOS inhibitors such as L-NAME (IC50s: nNOS 0.71 µM, eNOS 0.78 µM, iNOS 5.8 µM) . The compound's >344‑fold preference for iNOS over eNOS reduces the likelihood of cardiovascular side effects associated with eNOS inhibition.
| Evidence Dimension | iNOS vs eNOS inhibitory activity (EC50/IC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; eNOS EC50 >100,000 nM; nNOS EC50 = 6,800 nM |
| Comparator Or Baseline | Non-selective NOS inhibitor (e.g., L-NAME): nNOS IC50 = 0.71 µM, eNOS IC50 = 0.78 µM, iNOS IC50 = 5.8 µM |
| Quantified Difference | iNOS selectivity over eNOS: >344-fold for target compound vs. ~0.13-fold (eNOS/iNOS) for L-NAME |
| Conditions | Inhibition of human iNOS, eNOS, and nNOS expressed in HEK293 cells; nitrite accumulation measured by 2,3-diaminonaphthalene fluorescence assay after 18‑24 h incubation |
Why This Matters
High iNOS selectivity minimizes off-target cardiovascular effects, making this compound a superior tool for studying iNOS-mediated pathways in inflammation research.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061). Enzyme Inhibition Constant Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348731 View Source
